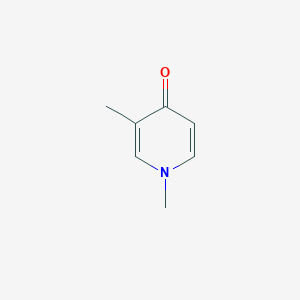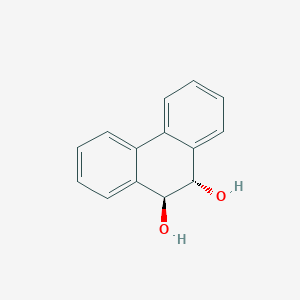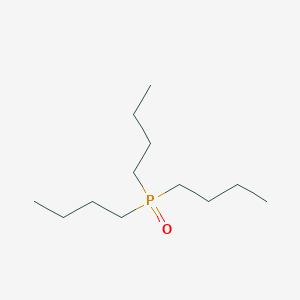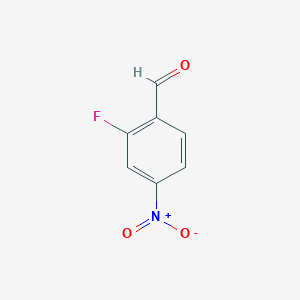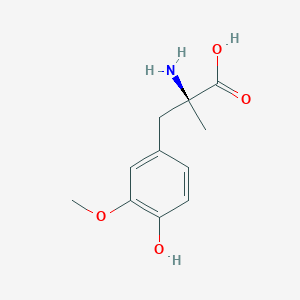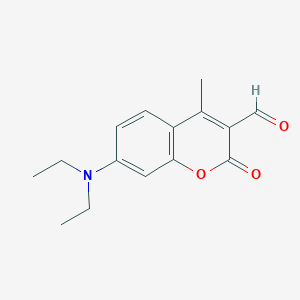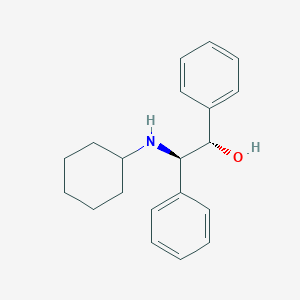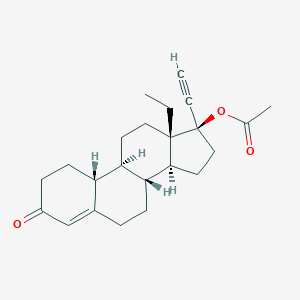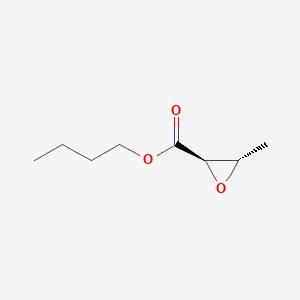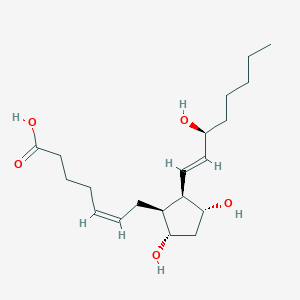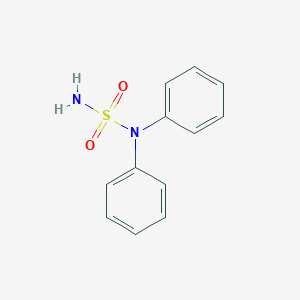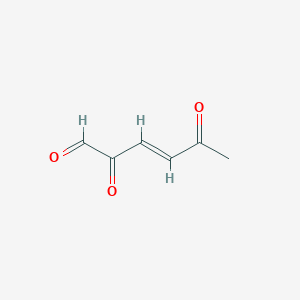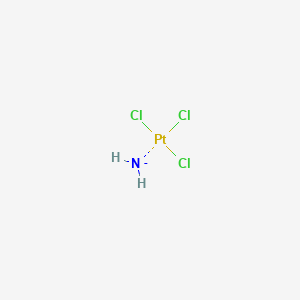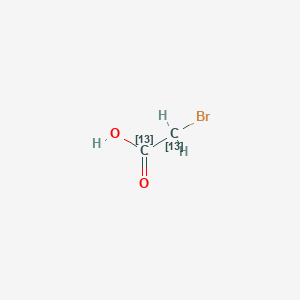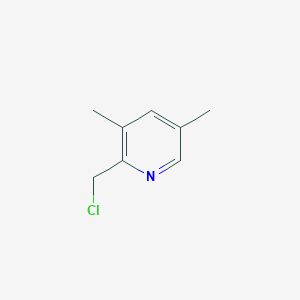
2-(Chloromethyl)-3,5-dimethylpyridine
Übersicht
Beschreibung
The compound “2-(Chloromethyl)-3,5-dimethylpyridine” is a type of organic compound. It contains a chloromethyl group, which is a functional group that has the chemical formula −CH2−Cl .
Molecular Structure Analysis
The molecular structure of “2-(Chloromethyl)-3,5-dimethylpyridine” can be inferred from related compounds. Chloroalkyl ethers, for example, are characterized as an ether connected to a chloromethyl group via an alkane chain .Chemical Reactions Analysis
In a study, 2-(chloromethyl)-pyridine derivatives reacted with 1-(4-chloro-phenyl)imidazole-2-thione in the presence of sodium methoxide to afford the corresponding methylsulphinyl derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Modification
Synthesis Techniques : 2-(Chloromethyl)-3,5-dimethylpyridine has been synthesized using various techniques. For instance, Xia Liang (2007) detailed a synthesis method using a POCl3/CH2Cl2/Et3N system, proving effective under mild reaction conditions (Xia Liang, 2007). Similarly, Dai Gui (2004) described the synthesis from 2,3,5-trimethylpyridine, involving a series of reactions including N-oxidation, nitration, and chlorination (Dai Gui, 2004).
Chemical Modification : S. Nogai and H. Schmidbaur (2004) explored the dehydrogenative coupling in gallium hydride complexes of 3,5-dimethylpyridine, demonstrating its potential in complex chemical reactions (S. Nogai & H. Schmidbaur, 2004).
Catalysis and Metal Complex Formation
Metal Complexes : N. Shinkawa et al. (1995) investigated the formation of (2-pyridylmethyl)rhodium(III) complexes, highlighting the chemical's versatility in forming metal complexes, essential for various industrial and research applications (N. Shinkawa et al., 1995).
Catalytic Applications : George S. Nyamato, S. Ojwach, and M. Akerman (2014) demonstrated the use of derivatives of 2-(Chloromethyl)-3,5-dimethylpyridine in catalyzing ethylene oligomerization reactions, indicating its potential in industrial catalysis (George S. Nyamato, S. Ojwach, & M. Akerman, 2014).
Structural and Spectroscopic Studies
Crystal Structure Analysis : Studies by David Pugh (2006) and Sen Ma et al. (2018) focused on the crystal structures of derivatives of 2-(Chloromethyl)-3,5-dimethylpyridine, providing insights into its molecular structure and interactions (David Pugh, 2006), (Sen Ma et al., 2018).
Spectroscopic Properties : Research like that of J. F. Arenas et al. (1998) involved the analysis of SERS spectra of derivatives, useful in understanding its chemical properties and interactions (J. F. Arenas et al., 1998).
Miscellaneous Applications
- Other Chemical Syntheses : Papers like those by Guo-Fu Zhang et al. (2010) and Kamlesh Kumar & J. Darkwa (2015) describe the use of 2-(Chloromethyl)-3,5-dimethylpyridine in various chemical synthesis processes, showcasing its versatility (Guo-Fu Zhang et al., 2010), (Kamlesh Kumar & J. Darkwa, 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(chloromethyl)-3,5-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6-3-7(2)8(4-9)10-5-6/h3,5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBUWUONENIUDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00575384 | |
| Record name | 2-(Chloromethyl)-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00575384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-3,5-dimethylpyridine | |
CAS RN |
153476-69-8 | |
| Record name | 2-(Chloromethyl)-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00575384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

